2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 887220-14-6
VCID: VC4196771
InChI: InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-6-17(25)7-5-16)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h4-11,21,31H,3,12-15H2,1-2H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Molecular Formula: C24H26FN5O2S
Molecular Weight: 467.56

2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 887220-14-6

Cat. No.: VC4196771

Molecular Formula: C24H26FN5O2S

Molecular Weight: 467.56

* For research use only. Not for human or veterinary use.

2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 887220-14-6

Specification

CAS No. 887220-14-6
Molecular Formula C24H26FN5O2S
Molecular Weight 467.56
IUPAC Name 2-ethyl-5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-6-17(25)7-5-16)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h4-11,21,31H,3,12-15H2,1-2H3
Standard InChI Key SHACWUOVBCOFMD-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O

Introduction

Chemical Structure and Molecular Characterization

Core Architecture and Substituent Analysis

The molecule’s backbone consists of a thiazolo[3,2-b][1, triazole system, a bicyclic framework integrating thiazole and triazole rings. Key structural features include:

  • Position 2: An ethyl group (C2H5-\text{C}_2\text{H}_5) contributing to lipophilicity.

  • Position 5: A benzyl-type substituent with a piperazine ring bridging 4-fluorophenyl and 4-methoxyphenyl groups, enabling diverse molecular interactions.

  • Position 6: A hydroxyl group (OH-\text{OH}) enhancing hydrogen-bonding capacity .

X-ray crystallography of analogous compounds reveals that the thiazolo-triazole system adopts a planar conformation, while the piperazine ring exists in a chair configuration. The dihedral angle between the fluorophenyl and methoxyphenyl groups measures 77.15°, optimizing steric and electronic interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC24H26FN5O2S\text{C}_{24}\text{H}_{26}\text{FN}_5\text{O}_2\text{S}
Molecular Weight467.56 g/mol
CAS Registry Number898368-18-8
Crystal SystemMonoclinic
Space GroupP21/nP2_1/n

Synthetic Pathways and Optimization

While the exact synthesis route for this compound remains undisclosed, modular strategies for analogous thiazolo-triazoles involve:

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones.

  • Triazole Cyclization: Huisgen 1,3-dipolar cycloaddition or oxidative ring closure.

  • Piperazine Substitution: Nucleophilic aromatic substitution or reductive amination to introduce the 4-fluorophenyl and 4-methoxyphenyl groups .

Microwave-assisted synthesis and solvent-free conditions are emphasized to improve yield and reduce reaction times. For example, a related compound, 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one, was synthesized in 93% yield under optimized conditions .

Biological Activities and Pharmacological Mechanisms

Neuroprotective Effects

The compound demonstrates dose-dependent neuroprotection in preclinical models, likely mediated through:

  • NMDA Receptor Modulation: The fluorophenyl group may antagonize glutamate excitotoxicity.

  • Antioxidant Activity: The hydroxyl group scavenges reactive oxygen species (ROS), reducing oxidative stress in neuronal cells .

Anti-Inflammatory Action

In murine models, derivatives with similar substituents exhibit superior anti-inflammatory activity to indomethacin (10 mg/kg dose). Mechanisms include:

  • COX-2 Inhibition: Suppression of prostaglandin E2_2 synthesis.

  • Cytokine Regulation: Downregulation of TNF-α and IL-6 via NF-κB pathway interference .

Table 2: Comparative Anti-Inflammatory Activity

CompoundED50_{50} (mg/kg)Ulcerogenic Index
Target Compound (Analog)100.2
Indomethacin152.8
Data adapted from

Structure-Activity Relationships (SAR)

Impact of Substituent Positioning

  • 4-Fluorophenyl Group: Enhances metabolic stability and CNS penetration due to fluorine’s electronegativity.

  • 4-Methoxyphenyl Group: Improves solubility and modulates serotonin receptor affinity .

  • Ethyl vs. Methyl Groups: Longer alkyl chains at position 2 increase lipophilicity, correlating with prolonged half-life .

Conformational Dynamics

Molecular dynamics simulations reveal that the piperazine ring’s flexibility allows adaptation to diverse binding pockets. The methoxy group’s orientation influences π-π stacking with aromatic residues in target proteins .

Toxicological and Pharmacokinetic Profile

Acute Toxicity

Preliminary studies on analogs show low acute toxicity (LD50_{50} > 1000 mg/kg in rodents), with no observed gastric lesions—a significant advantage over NSAIDs .

Metabolic Pathways

  • Phase I Metabolism: Hydroxylation at the ethyl chain and O-demethylation of the methoxyphenyl group.

  • Phase II Metabolism: Glucuronidation of the hydroxyl group, facilitating renal excretion .

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or functionalized dendrimers could enhance blood-brain barrier penetration for neurodegenerative applications .

Clinical Translation Challenges

  • Bioavailability Optimization: Poor aqueous solubility (logP ≈ 3.8) necessitates prodrug strategies.

  • Off-Target Effects: Screening for hERG channel binding is critical to avoid cardiotoxicity .

Computational Design Advances

Machine learning models predicting triazole-protein interactions could accelerate derivative screening, prioritizing candidates with dual COX-2/5-LOX inhibition .

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